REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[C:15]1([N:21]2[C:33]3[CH:32]=[CH:31][C:30](B(O)O)=[CH:29][C:28]=3[C:27]3[C:22]2=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(COC)OC>[C:15]1([N:21]2[C:33]3[CH:32]=[CH:31][C:30]([C:2]4[CH:3]=[CH:4][C:5]5[NH:6][C:7]6[C:12]([C:13]=5[CH:14]=4)=[CH:11][CH:10]=[CH:9][CH:8]=6)=[CH:29][C:28]=3[C:27]3[C:22]2=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2NC3=CC=CC=C3C2C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
366 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
CC1=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of tetrahydrofuran
|
Type
|
WASH
|
Details
|
The organic layer was washed with 100 ml of a saturated saline solution twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CONCENTRATION
|
Details
|
The resultant concentrate
|
Type
|
CUSTOM
|
Details
|
was purified by o-xylene recrystallization
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=1C=CC=2NC3=CC=CC=C3C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |